3-Azido-1-(4-bromobenzyl)azetidine
Description
Properties
IUPAC Name |
3-azido-1-[(4-bromophenyl)methyl]azetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN4/c11-9-3-1-8(2-4-9)5-15-6-10(7-15)13-14-12/h1-4,10H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUGQDGHGIYJDBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=CC=C(C=C2)Br)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biochemical Analysis
Biochemical Properties
3-Azido-1-(4-bromobenzyl)azetidine plays a significant role in biochemical reactions due to its reactive azido group. This compound can interact with various enzymes, proteins, and other biomolecules. For instance, it can undergo click chemistry reactions with alkyne-containing biomolecules, forming stable triazole linkages. This interaction is particularly useful in bioconjugation and labeling studies. Additionally, the bromobenzyl group can participate in halogen bonding, influencing the binding affinity and specificity of the compound towards certain proteins and enzymes.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the azido group can be reduced to an amine, which can then interact with cellular proteins, potentially altering their function and activity. Furthermore, the compound’s ability to form covalent bonds with biomolecules can lead to changes in cellular processes, such as apoptosis or cell proliferation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. The azido group can participate in cycloaddition reactions, forming stable triazole rings with alkyne-containing biomolecules. This reaction is highly specific and can be used to label or modify proteins and other biomolecules. Additionally, the bromobenzyl group can engage in halogen bonding, which can influence the compound’s binding interactions with enzymes and proteins. These interactions can lead to enzyme inhibition or activation, as well as changes in gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that the azido group is relatively stable under physiological conditions, but it can be reduced to an amine over time. This reduction can lead to changes in the compound’s activity and interactions with biomolecules. Long-term studies have indicated that this compound can have lasting effects on cellular function, including alterations in gene expression and cellular metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate cellular processes without causing significant toxicity. At higher doses, toxic or adverse effects may be observed, including cellular damage and apoptosis. Threshold effects have been noted, where a certain dosage level is required to elicit a biological response. It is crucial to determine the optimal dosage to maximize the compound’s therapeutic potential while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of reactive intermediates. These intermediates can further interact with cellular biomolecules, influencing metabolic flux and metabolite levels. Additionally, the azido group can be reduced to an amine, which can participate in further biochemical reactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its chemical properties. The compound can be transported across cell membranes via passive diffusion or active transport mechanisms. Once inside the cell, it can interact with transporters and binding proteins, affecting its localization and accumulation. The bromobenzyl group can also influence the compound’s distribution by engaging in specific interactions with cellular components.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, the azido group can be used to label the compound with fluorescent tags, allowing for visualization of its localization within the cell. Additionally, the bromobenzyl group can influence the compound’s interactions with subcellular structures, affecting its activity and function.
Scientific Research Applications
Medicinal Chemistry
3-Azido-1-(4-bromobenzyl)azetidine serves as a versatile building block in the synthesis of pharmaceutical agents. Its azido group enables the incorporation of bioorthogonal functionalities, which are crucial for developing targeted therapies. For example, it can be utilized in the synthesis of compounds aimed at inhibiting specific biological pathways associated with diseases such as cancer.
Chemical Biology
The compound’s azido functionality allows it to participate in click chemistry reactions, facilitating the study of biological processes through bioorthogonal labeling. This application is particularly valuable for tracking biomolecules in live cells, enhancing our understanding of cellular mechanisms .
Material Science
Due to its unique reactivity, this compound is being explored for developing novel materials, including polymers and coatings. The azetidine structure can contribute to the formation of advanced materials with tailored properties for industrial applications .
Explosive Materials
Azido compounds are recognized for their energetic properties. This compound can potentially be used in synthesizing explosives or propellants due to the stability and reactivity of the azido group.
Case Studies and Research Findings
Recent studies have highlighted the potential of this compound in various applications:
- Molecular Docking Studies : Indicated strong interactions between this compound and target enzymes, suggesting its potential as a selective inhibitor in drug design .
- Cell-Based Assays : In vitro evaluations demonstrated cytotoxic effects against certain cancer cell lines, with IC50 values indicating effective inhibition at sub-micromolar concentrations.
- Flow Cytometry Analysis : Revealed that the compound induces apoptosis in cancer cells via p53 activation and modulation of caspase pathways .
Comparison with Similar Compounds
Key Observations :
- Core Structure: Azetidine’s strained four-membered ring confers higher reactivity compared to five-membered pyrazole or propenone derivatives. For example, azetidines are prone to ring-opening reactions under acidic conditions, whereas pyrazoles exhibit aromatic stability .
- Azide Reactivity: All compounds undergo azide-specific reactions (e.g., Staudinger or Huisgen cycloaddition).
- Bromobenzyl Group : The 4-bromobenzyl substituent in the azetidine and pyrazole derivatives enables Suzuki-Miyaura cross-coupling, a feature exploited in synthesizing biaryl hybrids .
2.3. Stability and Reactivity
- Thermal Stability : Azetidine derivatives are generally less thermally stable than pyrazoles due to ring strain but more stable than vinyl azides, which decompose under UV light .
- Cross-Coupling Efficiency : The bromobenzyl group in the azetidine compound facilitates efficient Suzuki coupling (e.g., with boronic acids), comparable to pyrazole hybrids. Yields depend on the electronic effects of the aryl substituent .
Preparation Methods
Synthesis via Aziridine Thermal Isomerization and Subsequent Functionalization
A prominent method involves the thermal isomerization of aziridines to azetidines. For example, base-promoted cyclization of dibromo amino esters yields aziridines, which upon thermal isomerization in solvents like DMSO at 70 °C convert to 3-bromoazetidines. These intermediates can then be functionalized further.
- Step 1: Base-promoted cyclization of dibromo amino esters to form aziridines.
- Step 2: Thermal isomerization of aziridines to 3-bromoazetidines.
- Step 3: Nucleophilic substitution of the bromine at the 3-position with azide ion to introduce the azido group.
This pathway allows for the introduction of the azido group at the 3-position by displacement of the bromine substituent, yielding 3-azidoazetidines.
N-Alkylation with 4-Bromobenzyl Halides
The N-substitution at the azetidine nitrogen with a 4-bromobenzyl group can be achieved by:
- Reacting azetidine or 3-azidoazetidine intermediates with 4-bromobenzyl halides (e.g., 4-bromobenzyl bromide or chloride) under basic conditions.
- The nucleophilic nitrogen attacks the benzylic halide, forming the N-(4-bromobenzyl)azetidine structure.
This alkylation step is typically carried out after the azetidine ring formation and azido substitution to ensure selectivity and yield.
Direct Azidation of 3-Haloazetidines
Another approach involves direct azidation of 3-haloazetidines:
- Starting from 3-bromoazetidine derivatives, treatment with sodium azide (NaN3) in polar aprotic solvents (e.g., DMF or DMSO) at moderate temperatures facilitates nucleophilic substitution of the bromine by the azide group.
- This method is efficient and widely used for introducing azido groups into heterocycles.
Reduction and Functional Group Manipulation
Hydrogenolysis or catalytic reduction of azidoazetidines can be employed to convert azido groups to amino groups if needed for further derivatization. However, for 3-azido-1-(4-bromobenzyl)azetidine, maintaining the azido functionality is often desired.
Representative Synthetic Scheme Summary
| Step | Starting Material | Reagents/Conditions | Product | Yield/Notes |
|---|---|---|---|---|
| 1 | Dibromo amino ester | Base, reflux in DMSO (70 °C) | 3-Bromoazetidine intermediate | Moderate to good yields |
| 2 | 3-Bromoazetidine intermediate | Sodium azide, DMF/DMSO, room temp | 3-Azidoazetidine | High yield, nucleophilic substitution |
| 3 | 3-Azidoazetidine | 4-Bromobenzyl bromide, base (e.g., K2CO3), solvent (e.g., acetonitrile) | This compound | Good yields, N-alkylation |
Q & A
Q. How is 3-Azido-1-(4-bromobenzyl)azetidine synthesized, and what key steps ensure high yield and purity?
Methodological Answer: The synthesis involves a multi-step protocol, including:
- Triazenylpyrazole precursor activation : Reacting (E)-1-(4-bromobenzyl)-3-(3,3-diisopropyltriaz-1-en-1-yl)-1H-pyrazole with azido(trimethyl)silane and trifluoroacetic acid in methylene chloride at 50°C for 16 hours .
- Purification : Flash chromatography (silica gel, cyclohexane/ethyl acetate gradient) achieves >90% yield. Dry-loading with Celite improves separation efficiency .
- Critical Parameters : Temperature control (0°C → 50°C) minimizes side reactions, while TLC monitors reaction progress (Rf = 0.53 in cyclohexane/ethyl acetate 2:1) .
Q. What spectroscopic and analytical techniques confirm the structure of this compound?
Methodological Answer:
Q. How do structural modifications at the azetidine ring influence metabolic stability and pharmacological activity?
Methodological Answer:
- Metabolic Soft Spots : Hepatic microsomal studies identify oxidation at the azetidine benzylic position as a primary clearance pathway. Fluorination (e.g., introducing -F at C3) reduces oxidation but may compromise potency .
- SAR Insights :
- Design Strategies : Blocking benzylic sites via spiro-pyrrolidine rings or methyl groups (e.g., tert-butyl 2-methyl-3-oxoazetidine-1-carboxylate) reduces clearance but may require iterative optimization .
Q. What mechanistic insights explain the selectivity of this compound in Huisgen cycloaddition reactions?
Methodological Answer:
- Click Chemistry : The azide group undergoes copper(I)-catalyzed [3+2] cycloaddition with terminal alkynes, forming 1,4-disubstituted triazoles. Ruthenium catalysts shift regioselectivity to 1,5-products .
- Substrate Effects : The electron-withdrawing 4-bromobenzyl group stabilizes the transition state, favoring reactivity with strained alkynes (e.g., cyclooctynes) in bioorthogonal labeling .
- Kinetic Analysis : Pseudo-first-order kinetics (k₂ ~10⁻³ M⁻¹s⁻¹) confirm rapid reaction rates under physiological conditions .
Q. How can computational modeling resolve contradictions in reported bioactivity data for azetidine derivatives?
Methodological Answer:
- Docking Studies : Molecular dynamics simulations (e.g., using AutoDock Vina) identify binding poses in Mycobacterium tuberculosis enoyl reductase (InhA), explaining variance in MIC values .
- QM/MM Calculations : Free-energy profiles for azetidine ring-opening reactions (e.g., acid-catalyzed hydrolysis) predict stability under physiological conditions .
- Machine Learning : QSAR models trained on azetidine libraries (e.g., Broad Institute’s BBB-permeable set) prioritize analogs with optimized pharmacokinetic profiles .
Q. What strategies improve the enantioselective synthesis of this compound?
Methodological Answer:
- Chiral Catalysis : Chiral phosphoric acids (e.g., TRIP) enable desymmetrization of azetidine intermediates via hydrogen-bonding activation (ΔΔG‡ ~2 kcal/mol for enantiomer discrimination) .
- Crystallography : SHELXL refinement (high-resolution data, twin correction) resolves absolute configuration, validated by Flack parameter (<0.1) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
